molecular formula C11H15Cl2O3PS2 B166581 Chlorthiophos CAS No. 60238-56-4

Chlorthiophos

Cat. No.: B166581
CAS No.: 60238-56-4
M. Wt: 361.2 g/mol
InChI Key: JAZJVWLGNLCNDD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chlorthiophos is an organophosphorus pesticide . It primarily targets the nervous system of pests, acting as a cholinesterase inhibitor . Cholinesterase is an essential enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter. By inhibiting this enzyme, this compound disrupts normal nerve impulses, leading to the paralysis and eventual death of the pest .

Mode of Action

This compound interacts with its targets by binding to the active site of the cholinesterase enzyme, preventing it from breaking down acetylcholine . This leads to an accumulation of acetylcholine in the synapses, causing continuous stimulation of neurons. The result is a disruption of normal nerve impulses, leading to symptoms such as tremors, paralysis, and in severe cases, death .

Biochemical Pathways

The accumulation of acetylcholine in the synapses due to the inhibition of cholinesterase leads to overstimulation of the nervous system .

Pharmacokinetics

It is expected to distribute throughout the body, particularly in fatty tissues due to its lipophilic nature. Metabolism likely occurs in the liver, and excretion is expected to occur through urine and feces .

Result of Action

The primary result of this compound action is the disruption of normal nerve function, leading to symptoms such as tremors, paralysis, and in severe cases, death . This is due to the accumulation of acetylcholine in the synapses, causing continuous stimulation of neurons .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature, humidity, and pH can affect its stability and efficacy. Moreover, the presence of other chemicals or pollutants in the environment can potentially influence its action .

Biochemical Analysis

Biochemical Properties

Chlorthiophos interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit cholinesterase, a key enzyme in the nervous system . This interaction disrupts the normal functioning of the nervous system, leading to its toxic effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is highly toxic to mammals and is known to act as a neurotoxin . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to and inhibits the enzyme cholinesterase, disrupting the normal breakdown of acetylcholine in the nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chlorthiophos typically involves the reaction of diethyl chlorophosphorothioate with phenol derivatives. The exact commercial synthesis process is proprietary, but it likely involves the following steps:

    Preparation of Diethyl Chlorophosphorothioate: This intermediate is synthesized by reacting phosphorus trichloride with ethanol and sulfur.

    Reaction with Phenol Derivatives: The diethyl chlorophosphorothioate is then reacted with phenol derivatives such as 2,5-dichloro-4-methylthiophenol under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Chlorthiophos undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form diethyl phosphorothioate and the corresponding phenol derivative.

    Oxidation: Oxidative conditions can convert the phosphorothioate group to a phosphate group.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols under controlled conditions.

Major Products Formed:

Comparison with Similar Compounds

  • Chlorpyrifos
  • Diazinon
  • Malathion
  • Parathion
  • Phorate

Properties

IUPAC Name

(2,5-dichloro-4-methylsulfanylphenoxy)-diethoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C11H15Cl2O3PS2/c1-4-14-17(18,15-5-2)16-10-6-9(13)11(19-3)7-8(10)12/h6-7H,4-5H2,1-3H3
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InChI Key

JAZJVWLGNLCNDD-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)SC)Cl
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Molecular Formula

C11H15Cl2O3PS2
Record name CHLORTHIOPHOS
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DSSTOX Substance ID

DTXSID9041786
Record name Chlorthiophos I
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Molecular Weight

361.2 g/mol
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Physical Description

Chlorthiophos is a yellow-brown liquid which tends to crystallize at less than 77F. Used as an insecticide and acaricide. (EPA, 1998), Brown liquid; [HSDB] Yellow-brown liquid; Tendency to crystallize below 25 deg C; [CAMEO]
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Boiling Point

307 to 316 °F at 0.013 mmHg (EPA, 1998), 150 °C at 0.001 mm Hg
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Solubility

Practically insol in water, sol in most organic solvents
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Density

1.345 at 68 °F (EPA, 1998) - Denser than water; will sink
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Vapor Pressure

0.0004 mmHg at 77 °F (EPA, 1998), 0.0000024 [mmHg]
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Mechanism of Action

The signs of poisoning due to organophosphorus cmpd are those due to accumulation of acetylcholine & hence overstimulation of parasympathetic nervous system. It is usual to divide them under 3 headings: muscarinic, nicotinic & central. Muscarinic signs ... consist of hypersalivation, lacrimation, sweating & nasal discharge. Miosis, dyspnea, vomiting, diarrhea & frequency of urination ... Nicotinic effects consist of fasciculation of muscles, weakness & paralysis. Central nervous system effects include nervousness, apprehension, ataxia, convulsions & coma. Death is due to resp failure, or sometimes cardiac arrest. There is little difference between signs produced by different organophosphorus compounds, but route of absorption may influence one system more than another. /Organophosphorus cmpd/, The characteristic pharmacological effects of the anti-ChE agents are due primarily to the prevention of hydrolysis of ACh by AChE at sites of cholinergic transmission. Transmitter thus accumulates, and the response to ACh that is liberated by cholinergic impulses or that is spontaneously released from the nerve ending is enhanced. With most of the organophosphorus agents ... virtually all the acute effects of moderate doses are attributable to this action. /Anticholinesterase agents/, The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, For more Mechanism of Action (Complete) data for CHLORTHIOPHOS (7 total), please visit the HSDB record page.
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Color/Form

Brown liquid with crystals at low temp

CAS No.

21923-23-9, 60238-56-4
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Chlorthiophos?

A1: this compound is an organophosphate insecticide that acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, , ] This inhibition leads to the accumulation of acetylcholine in the synapse, causing overstimulation of the nervous system and ultimately leading to paralysis and death in insects. [, ]

Q2: Are there any analytical methods available for the detection and quantification of this compound residues?

A4: Yes, analytical methods for detecting this compound residues in food products are available. One study utilized Gas Chromatography Mass Spectrometry (GC-MS) combined with the QuEChers extraction technique to analyze this compound residues in banana fruits. [] Another study developed a multiresidue analysis method for detecting this compound and other unregistered organophosphorus pesticides in imported agricultural products using a Korean Food and Drug Administration official method. [] These studies highlight the importance of monitoring this compound residues in food to ensure consumer safety.

Q3: What is known about the environmental fate and impact of this compound?

A5: While the provided abstracts don't offer detailed information on the environmental fate of this compound, as an organophosphate insecticide, it can potentially impact non-target organisms. [, , ] Its presence in the environment, even at low concentrations, could pose risks to beneficial insects and other organisms. Further research is needed to fully understand the environmental persistence, degradation pathways, and potential long-term ecological consequences of this compound use.

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